4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is a compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic aromatic compound, and a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form a thiadiazole intermediate.
Attachment of the Thiadiazole Ring to the Quinolinone Core: The thiadiazole intermediate is then reacted with a quinolinone derivative, such as 2-chloroquinolinone, under nucleophilic substitution conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to the active site and preventing the enzyme from catalyzing its substrate.
Anticancer Activity: The compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C12H10N4OS2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C12H10N4OS2/c13-11-15-16-12(19-11)18-6-7-5-10(17)14-9-4-2-1-3-8(7)9/h1-5H,6H2,(H2,13,15)(H,14,17) |
InChI Key |
SBVCIUDJJNYBEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NN=C(S3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.